

Application Note: Elabela(19-32) Apelin Receptor (APJ) Binding Assay Protocol

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Compound of Interest

Compound Name: Elabela(19-32)

Cat. No.: B15607937

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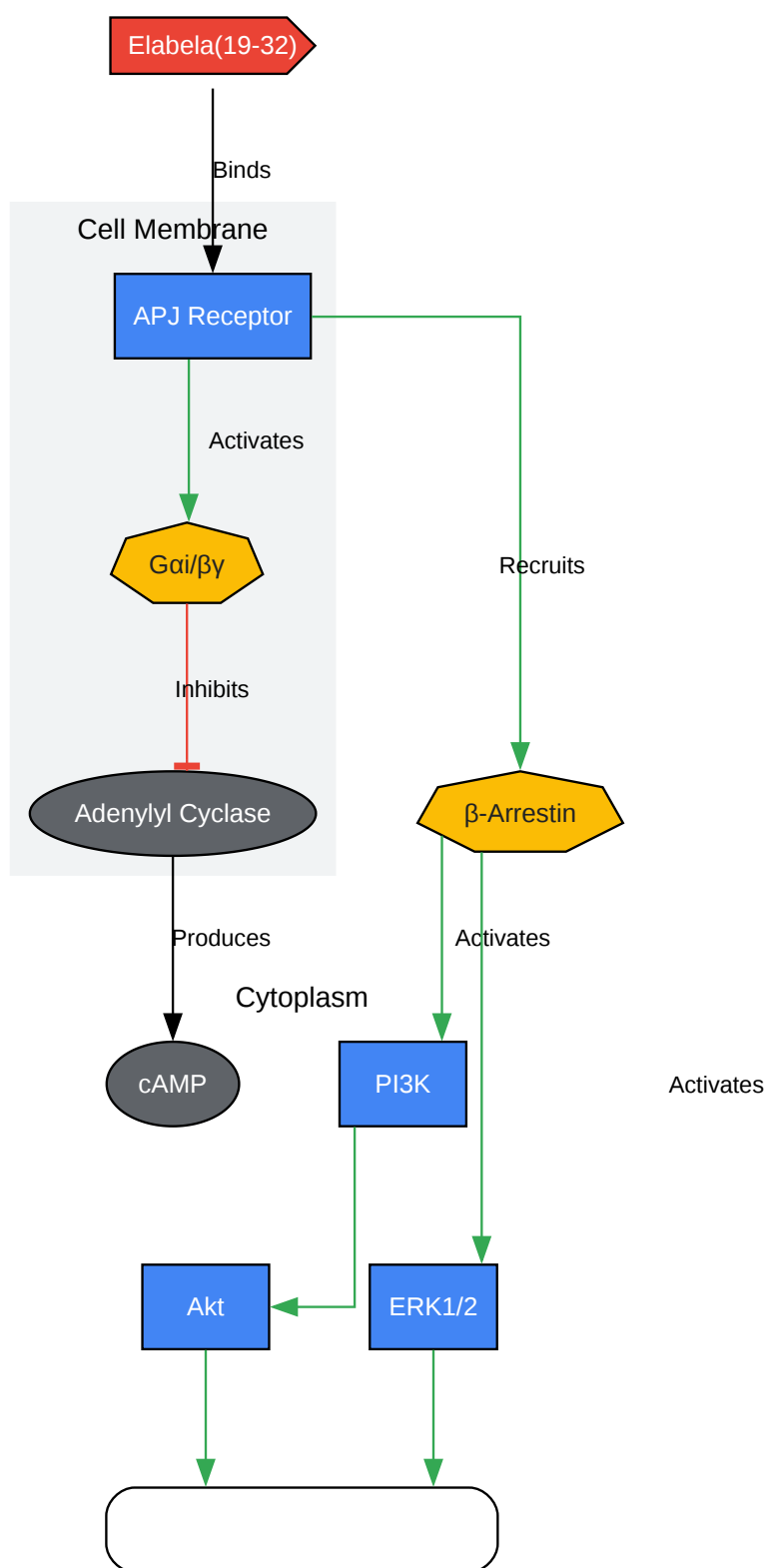
Audience: Researchers, scientists, and drug development professionals.

Introduction Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the apelin receptor (APJ).^{[1][2][3]} The APJ receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular development and function.^{[1][3]} **Elabela(19-32)** is a bioactive C-terminal fragment of the full-length Elabela-32 peptide.^{[4][5]} It has been shown to bind to the APJ receptor with high affinity, activating downstream signaling pathways and eliciting physiological responses such as changes in blood pressure and cardiac contractility.^{[4][5]} This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of **Elabela(19-32)** with the human APJ receptor.

Principle of the Assay This protocol describes a competitive radioligand binding assay, which is considered the gold standard for measuring the affinity of a ligand for its receptor.^[6] The assay quantifies the ability of an unlabeled "cold" ligand, **Elabela(19-32)**, to compete with a "hot" radiolabeled ligand for binding to the APJ receptor in a membrane preparation. The displacement of the radioligand is measured at various concentrations of the unlabeled test compound, allowing for the determination of its binding affinity (K_i). A commonly used radioligand for the APJ receptor is [125 I]-apelin-13, as both apelin and Elabela bind to the same receptor.^{[7][8]}

Elabela-APJ Signaling Pathway Upon binding to the APJ receptor, **Elabela(19-32)** initiates downstream signaling cascades primarily through the G α_i and β -arrestin pathways.^{[4][5]}

Activation of G α i leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[9] Concurrently, the receptor can signal through β -arrestin, leading to receptor internalization and activation of other pathways, such as the ERK1/2 (MAPK) and PI3K/Akt pathways, which are involved in cell growth and survival.^{[2][10][11]}



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Caption: **Elabela(19-32)** signaling through the APJ receptor.

Experimental Protocols

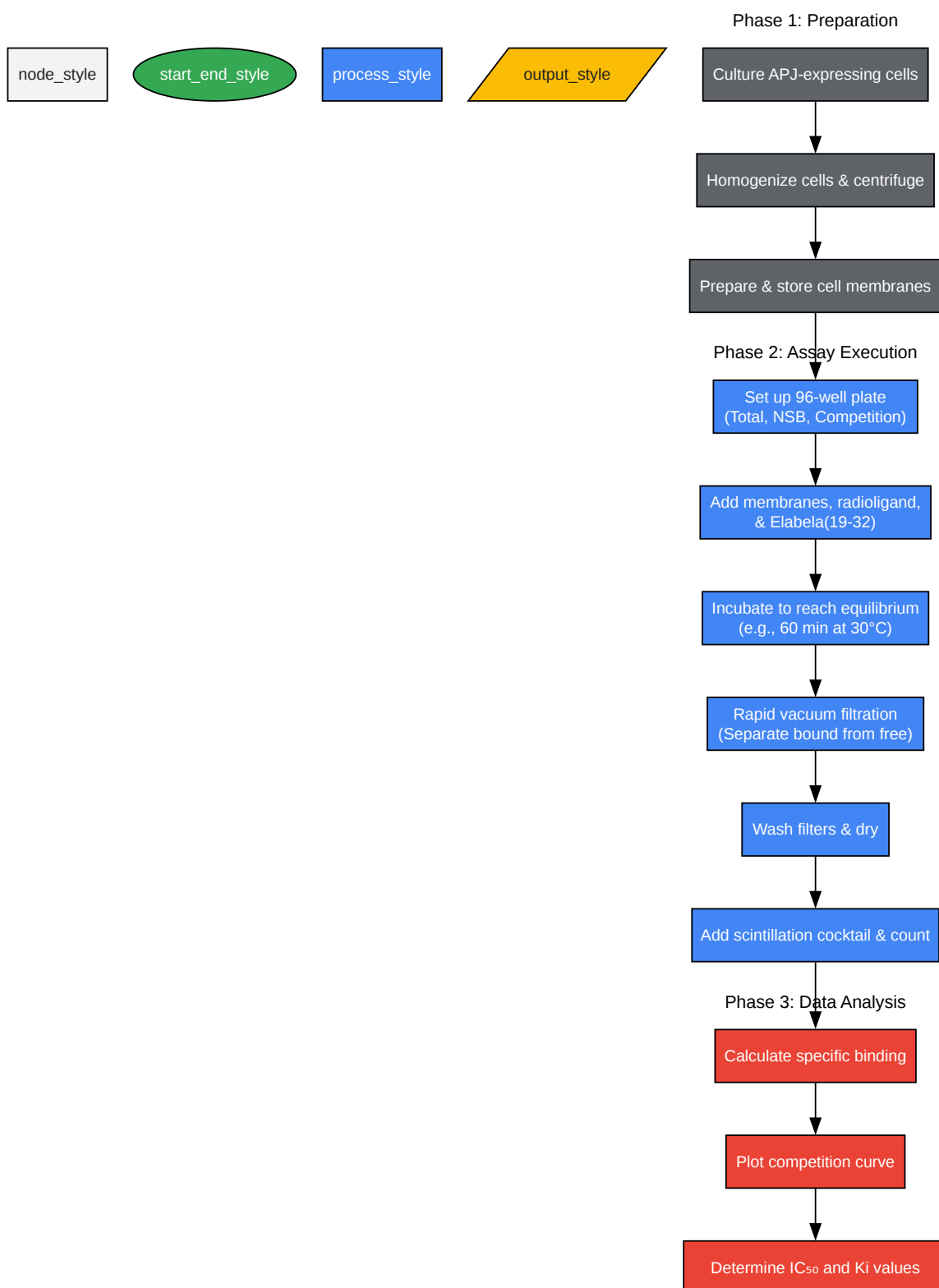
Materials and Reagents

- Test Compound: **Elabela(19-32)** peptide
- Radioligand: [¹²⁵I]-apelin-13 (Specific Activity ~2200 Ci/mmol)
- Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human APJ receptor (CHO-APJ or HEK-APJ).
- Unlabeled Competitor (for non-specific binding): [Pyr¹]apelin-13 or a high concentration of unlabeled **Elabela(19-32)**.
- Buffers:
 - Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.
 - Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[\[7\]](#)
 - Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[\[7\]](#)
- Equipment and Consumables:
 - 96-well plates
 - Glass fiber filters (GF/C or GF/B)
 - Polyethyleneimine (PEI), 0.3% solution
 - Vacuum filtration manifold (e.g., FilterMate™ harvester)
 - Scintillation vials or plates
 - Scintillation cocktail (e.g., Betaplate Scint)
 - Scintillation counter (e.g., MicroBeta counter)

- Homogenizer and centrifuge

Experimental Workflow

The overall workflow consists of preparing the receptor source, setting up the binding reaction, separating bound from free ligand, and quantifying the results.



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Caption: Workflow for the **Elabela(19-32)** competitive binding assay.

Protocol 1: Membrane Preparation

This protocol is adapted from standard procedures for GPCR membrane preparation.[12]

- **Cell Harvesting:** Grow CHO-APJ or HEK-APJ cells to confluence. Wash the cells twice with ice-cold PBS and scrape them into a centrifuge tube.
- **Lysis:** Pellet the cells by centrifugation (e.g., 1000 x g for 5 min). Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer.
- **Homogenization:** Homogenize the cell suspension on ice.
- **Centrifugation:** Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
- **Washing:** Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
- **Final Preparation:** Resuspend the final membrane pellet in Binding Buffer (optionally with 10% sucrose as a cryoprotectant).
- **Quantification & Storage:** Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

- **Filter Preparation:** Pre-soak the glass fiber filter plates in 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
- **Assay Plate Setup:** The assay is performed in a 96-well plate with a final volume of 250 µL per well.[12] Prepare wells in triplicate for:
 - **Total Binding:** 150 µL membranes + 50 µL Binding Buffer + 50 µL radioligand.
 - **Non-Specific Binding (NSB):** 150 µL membranes + 50 µL unlabeled competitor (e.g., 5 µM [Pyr¹]apelin-13) + 50 µL radioligand.[7]

- Competition: 150 μ L membranes + 50 μ L **Elabela(19-32)** (at various concentrations, e.g., 1 pM to 1 μ M) + 50 μ L radioligand.
- Reagent Preparation:
 - Thaw the membrane preparation on ice and dilute to the desired final concentration (e.g., 10-20 μ g protein/well) in ice-cold Binding Buffer.
 - Dilute the [125 I]-apelin-13 in Binding Buffer to a final concentration near its K_d value (e.g., 0.1 nM).^[7]
 - Prepare serial dilutions of **Elabela(19-32)** in Binding Buffer.
- Incubation: Add the reagents to the wells as described in step 2. Incubate the plate for 60-90 minutes at 30°C or room temperature with gentle agitation to allow the binding to reach equilibrium.^[7]^[12]
- Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plate using a cell harvester.
- Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
- Drying and Counting: Dry the filter mat for at least 30 minutes at 50°C.^[12] Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis

- Calculate Specific Binding:
 - Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
- Generate Competition Curve:
 - Calculate the percentage of specific binding at each concentration of **Elabela(19-32)**.
 - Plot the percent specific binding against the log concentration of **Elabela(19-32)**.

- Determine IC₅₀:
 - Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of **Elabela(19-32)** that inhibits 50% of the specific binding of the radioligand.
- Calculate Ki:
 - Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[\[12\]](#)
$$K_i = IC_{50} / (1 + ([L]/K_d))$$
 - Where [L] is the concentration of the radioligand used in the assay.
 - K_d is the dissociation constant of the radioligand for the APJ receptor.

Data Presentation: Expected Binding and Functional Parameters

The following table summarizes quantitative data for **Elabela(19-32)** and related ligands from published literature, providing expected values for comparison.

Ligand	Parameter	Value	Receptor/Cell System	Reference
Elabela(19-32)	Ki (Binding Affinity)	0.93 nM	Human APJ	[4]
Elabela(19-32)	EC ₅₀ (Gαi1 Activation)	8.6 nM	Human APJ	[4]
Elabela(19-32)	EC ₅₀ (β-arrestin-2)	166 nM	Human APJ	[4]
[Pyr ¹]apelin-13	pKi (Binding Affinity)	10.05 ± 0.11	Human Heart Homogenate	[7]
Elabela-32	Ki (Binding Affinity)	1.343 nM	HEK293/APJ	[8]
Elabela-21	Ki (Binding Affinity)	4.364 nM	HEK293/APJ	[8]

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